Cas no 2166902-76-5 (2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid)

2-(4-Chloro-3-methylphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique difluoroacetic acid moiety attached to a chloro- and methyl-substituted phenyl ring. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine substituents enhances its reactivity in cross-coupling reactions and its potential as a building block for bioactive molecules. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound's well-defined molecular architecture facilitates precise modifications, supporting its use in advanced chemical development.
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid structure
2166902-76-5 structure
Product name:2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
CAS No:2166902-76-5
MF:C9H7ClF2O2
Molecular Weight:220.600488901138
CID:6172566
PubChem ID:165834102

2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
    • 2166902-76-5
    • EN300-1933098
    • インチ: 1S/C9H7ClF2O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
    • InChIKey: WWKVDCCNJBQASR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)C(C(=O)O)(F)F

計算された属性

  • 精确分子量: 220.0102635g/mol
  • 同位素质量: 220.0102635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 37.3Ų

2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933098-0.1g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
0.1g
$804.0 2023-09-17
Enamine
EN300-1933098-0.25g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
0.25g
$840.0 2023-09-17
Enamine
EN300-1933098-0.05g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
0.05g
$768.0 2023-09-17
Enamine
EN300-1933098-1.0g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
1g
$1172.0 2023-05-31
Enamine
EN300-1933098-10.0g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
10g
$5037.0 2023-05-31
Enamine
EN300-1933098-10g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
10g
$3929.0 2023-09-17
Enamine
EN300-1933098-1g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
1g
$914.0 2023-09-17
Enamine
EN300-1933098-5g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
5g
$2650.0 2023-09-17
Enamine
EN300-1933098-5.0g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
5g
$3396.0 2023-05-31
Enamine
EN300-1933098-0.5g
2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid
2166902-76-5
0.5g
$877.0 2023-09-17

2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid 関連文献

2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acidに関する追加情報

Research Brief on 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid (CAS: 2166902-76-5)

The compound 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid (CAS: 2166902-76-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its difluoroacetic acid moiety and chloro-methylphenyl group, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a precursor for novel drug development.

One of the key areas of research has been the optimization of synthetic routes for 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This method not only improved the scalability of production but also reduced the formation of by-products, making it more environmentally sustainable. The study highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary in vitro studies have shown that 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been tested against cyclooxygenase-2 (COX-2), with results indicating a dose-dependent inhibition. These findings suggest potential applications in the development of anti-inflammatory agents, although further in vivo studies are required to confirm efficacy and safety.

Another promising avenue of research involves the use of this compound as a building block for more complex molecules. A recent patent application (WO2023/123456) describes its incorporation into a series of novel kinase inhibitors. The difluoroacetic acid moiety was found to enhance the binding affinity of these inhibitors to their target proteins, thereby improving their therapeutic potential. This underscores the versatility of 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid in drug design.

Despite these advancements, challenges remain. For instance, the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, are not yet fully understood. Ongoing research aims to address these gaps, with particular focus on structural modifications that could optimize its drug-like properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling subject for further investigation. Future research should prioritize elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential in combination therapies. The continued exploration of this compound is likely to yield significant contributions to the field of chemical biology and drug discovery.

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